

# Unveiling MYF-01-37: A Covalent Modulator of the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

MYF-01-37 is a novel small molecule that has emerged as a significant tool for investigating the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of MYF-01-37. It details its function as a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, thereby disrupting the oncogenic interaction with the transcriptional co-activator Yes-associated protein (YAP). This document furnishes researchers and drug development professionals with detailed experimental protocols and quantitative data to facilitate further investigation and potential therapeutic applications of targeting the YAP-TEAD axis.

## **Chemical Properties and Structure**

**MYF-01-37** is a synthetic compound identified through covalent fragment screening.[1] Its fundamental chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                   | Reference |
|-------------------|-----------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 1-(3-methyl-3-((3-<br>(trifluoromethyl)phenyl)amino)p<br>yrrolidin-1-yl)prop-2-en-1-one | [2]       |
| Molecular Formula | C15H17F3N2O                                                                             | [3]       |
| Molecular Weight  | 298.30 g/mol                                                                            | [3]       |
| CAS Number        | 2416417-65-5                                                                            | [3]       |
| Appearance        | White to off-white solid                                                                | [3]       |
| Solubility        | Soluble in DMSO (up to 250 mg/mL)                                                       | [3][4]    |

### **Mechanism of Action: Covalent Inhibition of TEAD**

**MYF-01-37** functions as a covalent inhibitor of TEAD transcription factors, which are the downstream effectors of the Hippo signaling pathway.[5] The Hippo pathway is a key regulator of tissue growth and its dysregulation is implicated in various cancers.[1][6]

#### The Hippo Signaling Pathway and YAP/TEAD

Under normal conditions (Hippo-ON), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. In the Hippo-OFF state, often observed in cancer, dephosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][6]

## Covalent Modification of TEAD by MYF-01-37

MYF-01-37 possesses a reactive acrylamide warhead that enables it to form a covalent bond with a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[1][7] Specifically, it targets Cys380 in TEAD2 (and the equivalent Cys359 in TEAD1).[5] This covalent modification sterically hinders the interaction between YAP and TEAD, thereby



preventing the formation of the active transcriptional complex.[8] Consequently, the expression of YAP/TEAD target genes, such as CTGF and CYR61, is downregulated.[1][3]

**MYF-01-37** mechanism of action within the Hippo signaling pathway.

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving MYF-01-37.

## **TEAD Pull-Down Assay to Confirm Target Engagement**

This protocol is designed to demonstrate the direct binding of **MYF-01-37** to TEAD proteins in a cellular context.[5]

Workflow:



Click to download full resolution via product page

Workflow for the TEAD pull-down experiment.

#### Methodology:

- Cell Treatment: Plate PC9 cells and grow to desired confluency. Treat cells with 10 μM MYF-01-37 or vehicle control (DMSO) for 6 hours.[5]
- Lysate Preparation: Harvest cells and prepare total cell lysates using a suitable pulldown buffer.
- Biotinylated Probe Incubation: Combine 1 mg of total protein from each sample with 1 μM of biotinylated MYF-01-37. Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.[5]
- Streptavidin Resin Pulldown: Add 30 μL of a 50% slurry of streptavidin agarose resin to each sample and rotate for an additional 2 hours at 4°C.[5]



- Washing: Pellet the resin by centrifugation and wash three times with pulldown buffer to remove non-specific binders.[5]
- Elution and Western Blotting: Resuspend the washed resin in 2x gel loading buffer and boil for 10 minutes to release the bound proteins. Resolve the eluates by SDS-PAGE and transfer to a PVDF membrane for Western blotting using an anti-TEAD antibody. A loading control of 25 μg of total protein should be run alongside.[5]

#### **Cell Viability Assay**

This assay measures the impact of MYF-01-37 on the proliferation of cancer cell lines.[1][9]

#### Methodology:

- Cell Seeding: Seed cells (e.g., NCI-H226) in a 384-well plate at a density of 200 cells per well.[1][9]
- Compound Addition: The following day, add MYF-01-37 at various concentrations (e.g., 0.1, 1, 10, 100 μM).[3][4]
- Incubation: Incubate the cells for 5 days.[1][9]
- Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570) according to the manufacturer's instructions.[1][9]

### In Vitro Palmitoylation Assay

This biochemical assay assesses the ability of **MYF-01-37** to inhibit the auto-palmitoylation of TEAD proteins.[1]

#### Methodology:

- Protein-Inhibitor Pre-incubation: Pre-incubate recombinant TEAD2 protein with 2 μM of MYF-01-37 or a control compound at 37°C for 2 hours.[1][9]
- Palmitoylation Reaction: Initiate the palmitoylation reaction by adding an alkyne-tagged palmitoyl-CoA substrate.



• Detection: Following the reaction, use click chemistry to attach a reporter molecule (e.g., biotin) to the alkyne-tagged palmitate. The extent of palmitoylation can then be quantified, typically via a gel-based assay and subsequent blotting with streptavidin-HRP.[1]

**Quantitative Data Summary** 

| Assay                               | Cell Line <i>l</i><br>Protein | Parameter                        | Value                          | Reference |
|-------------------------------------|-------------------------------|----------------------------------|--------------------------------|-----------|
| YAP-TEAD<br>Interaction             | HEK293T                       | Concentration for inhibition     | 10 μM (after 24h)              | [3][4]    |
| Target Gene Expression (CTGF)       | PC-9                          | Concentration for reduction      | 10 μM (after 24h)              | [3][4]    |
| Cell Viability                      | EGFR-mutant<br>NSCLC lines    | Effect at various concentrations | Minimal impact<br>(0.1-100 μM) | [3][4]    |
| Anti-<br>palmitoylation<br>Activity | TEAD2 protein                 | Pre-incubation concentration     | 2 μΜ                           | [1][9]    |

#### Conclusion

**MYF-01-37** is a valuable chemical probe for studying the Hippo signaling pathway. Its covalent and specific targeting of the TEAD palmitate-binding pocket provides a powerful means to disrupt the YAP-TEAD interaction. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of inhibiting this critical oncogenic axis. Further optimization of **MYF-01-37**'s pharmacological properties may lead to the development of novel cancer therapeutics.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Unveiling MYF-01-37: A Covalent Modulator of the Hippo Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822774#chemical-properties-and-structure-of-myf-01-37]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com